

# EOS-984: A First-in-Class ENT1 Inhibitor for Immuno-Oncology

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## Compound of Interest

Compound Name: EOS-984

Cat. No.: B15571528

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An In-Depth Technical Guide

## Executive Summary

**EOS-984** is a pioneering, orally bioavailable, first-in-class small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). Developed by iTeos Therapeutics, **EOS-984** is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][2][3] This document provides a comprehensive technical overview of **EOS-984**, including its mechanism of action, preclinical data, and the methodologies of key experiments, designed for researchers, scientists, and professionals in drug development.

## Introduction: The Adenosine Pathway in Immuno-Oncology

The tumor microenvironment (TME) is characterized by high concentrations of adenosine, a potent immunosuppressive molecule.[4] Adenosine exerts its effects on immune cells, particularly T and B cells, through various mechanisms, leading to immune evasion by cancer cells.[4][5] While targeting the extracellular A2A receptor has been a focus of immuno-oncology research, a novel mechanism of adenosine-mediated immunosuppression has emerged involving its intracellular accumulation via ENT1.[6]

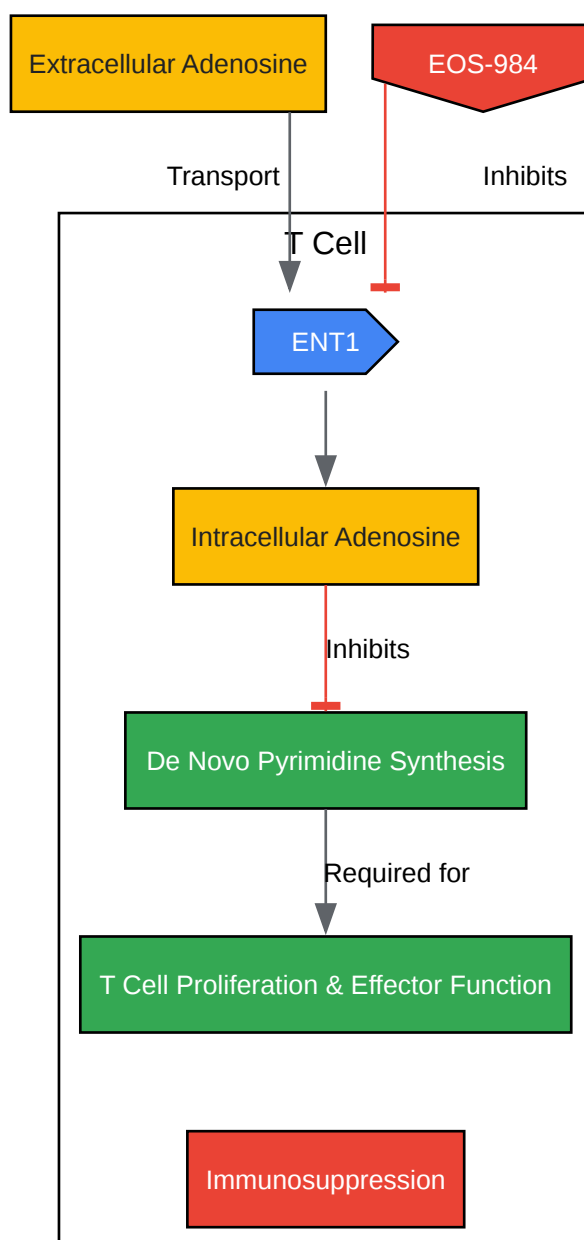
Activated T cells upregulate the expression of ENT1, which facilitates the transport of extracellular adenosine into the cell.[6][7] This intracellular accumulation of adenosine disrupts

de novo pyrimidine nucleotide synthesis, a critical process for T cell proliferation and effector function.[6][8][9] By inhibiting ENT1, **EOS-984** aims to block this intracellular adenosine uptake, thereby restoring T cell function and enhancing anti-tumor immunity.[3][5]

## Mechanism of Action of EOS-984

**EOS-984** is a highly potent and selective inhibitor of ENT1.[4][6] By blocking ENT1-mediated transport, **EOS-984** prevents the intracellular accumulation of adenosine in T cells within the high-adenosine TME.[3][10] This blockade restores the de novo pyrimidine synthesis pathway, enabling T cell proliferation and the execution of their anti-cancer effector functions.[6][8] Preclinical studies have demonstrated that ENT1 knockout leads to significant tumor growth inhibition and enhanced CD8+ TIL infiltration, proliferation, and IFN- $\gamma$  production.[4] **EOS-984** has been shown to phenocopy this effect, leading to the restoration of T cell function and enhanced tumor cell killing.[3][10]

## Signaling Pathway



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Caption: Mechanism of **EOS-984** in reversing adenosine-mediated immunosuppression.

## Preclinical Data

**EOS-984** has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties. The development of **EOS-984** involved the optimization of the existing ENT1 inhibitor, dilazep, to improve its pharmacological properties.[4]

## In Vitro Potency and Selectivity

Parameter	Value	Species	Assay
ENT1 Binding IC50	1.5 nM	-	-
ENT1 H3-Uridine Uptake IC50	2 nM	-	H3-Uridine Uptake Assay
ENT2 Adenosine Uptake IC50	350 nM	-	Adenosine Uptake Assay
Selectivity (ENT2/ENT1)	~175-fold	-	-
T-Cell (0.2% HSA) IC50	0.1 nM	-	T-Cell Proliferation Assay
T-Cell (2% HSA + 0.1% AAG) IC50	11 nM	-	T-Cell Proliferation Assay
T-Cell (50% HS) IC50	7.5 nM	-	T-Cell Proliferation Assay

Data sourced from BioWorld.[4]

## Physicochemical and Pharmacokinetic Properties

Parameter	Value
LogD	2
pKa	8.7 / 4.1
Plasma Protein Binding (Fu%) (h/m)	11.2 / 9.7
Plasma Stability (t <sub>1/2</sub> min) (h/m)	>289 / >289
Hepatocyte CLint (% at 30 min) (h/m)	76 / 31
hERG IC50	2.4 $\mu$ M
Caco-2 Permeability (Paap AB)	0.03 x 10 <sup>-6</sup> cm/s (ER=2.0)
Caco-2 Permeability (+ P-gp inhibitor)	2.1 x 10 <sup>-6</sup> cm/s (ER=7.3)
Half-life (t <sub>1/2</sub> ) in dogs	9.5 hours
Oral Bioavailability (F) in dogs	24% (at 50 mg/kg p.o.)

Data sourced from BioWorld.[4]

## In Vivo Efficacy

In a humanized NCG mouse model with subcutaneous MDA-MB-231 triple-negative breast cancer tumors, **EOS-984** demonstrated anti-tumor activity both as a monotherapy and in combination with an anti-PD-1 antibody.[4] The combination therapy resulted in a synergistic effect, leading to enhanced tumor growth control.[4] These studies also indicated that **EOS-984** induced an immune response, as measured by a CMV antigen recall assay and an NSCLC TIL stimulation assay.[4]

## Experimental Protocols

Detailed, step-by-step protocols for the experiments conducted with **EOS-984** are proprietary to iTeos Therapeutics. However, based on publicly available information and general laboratory practices, the following sections outline the likely methodologies for key assays.

### ENT1 H3-Uridine Uptake Assay

This assay is a common method to determine the inhibitory activity of compounds against ENT1.

Principle: The assay measures the uptake of a radiolabeled nucleoside, such as  $^3\text{H}$ -uridine, into cells expressing ENT1. A decrease in the uptake of the radiolabeled substrate in the presence of the test compound indicates inhibition of the transporter.

General Protocol:

- **Cell Culture:** Cells overexpressing human ENT1 (e.g., MDCKII-hENT1) are cultured to confluence in appropriate media.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of **EOS-984** or a vehicle control.
- **Substrate Addition:** A solution containing  $^3\text{H}$ -uridine is added to initiate the uptake reaction.
- **Incubation:** The cells are incubated for a short period to allow for substrate transport.
- **Termination and Washing:** The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.
- **Lysis and Scintillation Counting:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the logarithm of the **EOS-984** concentration.

## T-Cell Proliferation Rescue Assay

This assay assesses the ability of **EOS-984** to restore T-cell proliferation in the presence of immunosuppressive adenosine.

Principle: T-cell proliferation, often measured by the dilution of a fluorescent dye like CFSE or by  $^3\text{H}$ -thymidine incorporation, is inhibited by adenosine. The assay evaluates the extent to which a test compound can reverse this inhibition.

General Protocol:

- T-Cell Isolation: Human T cells are isolated from peripheral blood mononuclear cells (PBMCs).
- Labeling (if using CFSE): T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
- Activation: T cells are activated using anti-CD3/CD28 antibodies or other stimuli.
- Treatment: Activated T cells are treated with adenosine in the presence or absence of varying concentrations of **EOS-984**.
- Culture: The cells are cultured for several days to allow for proliferation.
- Analysis:
  - CFSE: Proliferation is measured by the dilution of the CFSE dye using flow cytometry.
  - <sup>3</sup>H-thymidine: Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured.
- Data Analysis: The IC50 for the rescue of proliferation is determined.

## In Vivo Humanized Mouse Model

This model is used to evaluate the anti-tumor efficacy and immune-modulating effects of **EOS-984** in a system that incorporates human immune cells.

Principle: Immunodeficient mice (e.g., NCG) are engrafted with human hematopoietic stem cells or PBMCs to reconstitute a human immune system. These mice are then implanted with a human tumor cell line to assess the efficacy of immunotherapies.

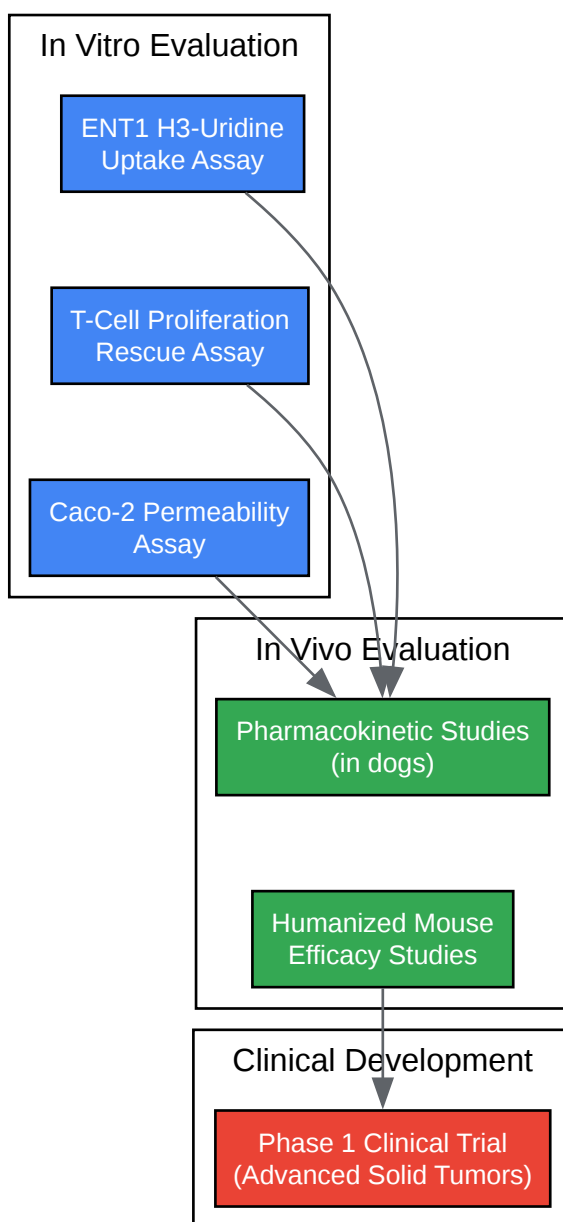
General Protocol:

- Humanization: Neonatal or adult NCG mice are irradiated and then injected with human CD34+ hematopoietic stem cells or PBMCs.
- Tumor Implantation: Once the human immune system is established, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously or orthotopically.

- **Treatment:** When tumors reach a specified size, mice are treated with **EOS-984** (administered orally), an anti-PD-1 antibody, a combination of both, or a vehicle control.
- **Monitoring:** Tumor growth is monitored regularly by caliper measurements. Body weight and general health are also observed.
- **Endpoint Analysis:** At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) are harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine production.

## Experimental Workflow





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Caption: High-level experimental workflow for the development of **EOS-984**.

## Clinical Development

**EOS-984** is currently in a Phase 1 clinical trial (APT-008, NCT06547957) in patients with advanced solid tumors. This is an open-label, dose-escalation and expansion cohort study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **EOS-984** as both a monotherapy and in combination with other anti-cancer

therapies. Topline data from the dose-escalation portion of the trial are anticipated in the second half of 2024.[3]

## Conclusion

**EOS-984** represents a novel and promising approach in cancer immunotherapy by targeting a distinct mechanism of adenosine-mediated immunosuppression. Its high potency, selectivity for ENT1, and encouraging preclinical data suggest its potential to restore anti-tumor immunity in the challenging, adenosine-rich tumor microenvironment. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this first-in-class ENT1 inhibitor in patients with advanced cancers.

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